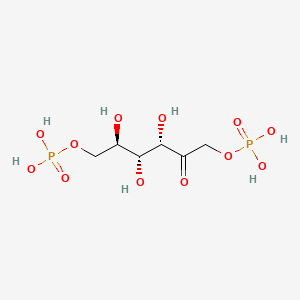

D-fructofuranose 1,6-bisphosphate

描述

1,6-二磷酸果糖: 是糖酵解过程中的一个中间产物,在糖酵解的代谢途径中起着至关重要的作用。 它是通过6-磷酸果糖的磷酸化而产生的,随后被分解成3-磷酸甘油醛和磷酸二羟丙酮 。这种化合物对于细胞能量的产生至关重要,并且由于其在各种疾病中的潜在治疗应用而受到研究。

准备方法

合成路线和反应条件: 1,6-二磷酸果糖可以通过使用三磷酸腺苷(ATP)作为磷酸供体对6-磷酸果糖进行磷酸化来合成。 该反应由在生理条件下工作的磷酸果糖激酶-1(PFK-1)酶催化 .

工业生产方法: 1,6-二磷酸果糖的工业生产涉及使用酵母进行生物发酵过程。 该化合物以不溶性盐的形式从发酵液中析出,然后通过色谱和分子过滤纯化,以获得高纯度的溶液 .

化学反应分析

反应类型: 1,6-二磷酸果糖会发生几种类型的化学反应,包括:

磷酸化: 6-磷酸果糖转化为1,6-二磷酸果糖。

水解: 分解成3-磷酸甘油醛和磷酸二羟丙酮。

异构化: 在特定条件下转化为其他糖磷酸酯

常见试剂和条件:

磷酸化: 需要ATP和磷酸果糖激酶-1酶。

水解: 由醛缩酶和其他糖酵解酶催化。

异构化: 涉及诸如磷酸葡萄糖异构酶之类的酶.

主要形成的产物:

- 3-磷酸甘油醛

- 磷酸二羟丙酮

科学研究应用

1,6-二磷酸果糖具有广泛的科学研究应用,包括:

- 化学: 用作底物来鉴定和表征酶,例如1,6-二磷酸果糖醛缩酶和1,6-二磷酸果糖磷酸酶 .

- 生物学: 在糖酵解和能量代谢中起作用,使其成为研究细胞过程的宝贵化合物 .

- 医学: 正在研究其在缺血和缺氧等疾病中的潜在治疗作用。 它已被证明通过增强无氧糖酵解和减少氧化应激来保护组织 .

- 工业: 用于生产药物以及作为化妆品中的活性成分,以保护其免受紫外线引起的皮肤损伤 .

作用机制

1,6-二磷酸果糖通过参与糖酵解途径来发挥其作用。它被磷酸化以产生高能中间体,这些中间体对于ATP的产生至关重要。 该化合物还能稳定细胞膜,抑制氧自由基的产生,并维持黄嘌呤脱氢酶/氧化酶的正确比例,从而保护组织免受缺血性损伤 .

相似化合物的比较

类似化合物:

- 6-磷酸果糖

- 2,6-二磷酸果糖

- 6-磷酸葡萄糖

比较: 1,6-二磷酸果糖在糖酵解中作为关键中间体所起的作用是独一无二的,它直接促成了ATP的产生。 与参与糖酵解早期步骤的6-磷酸果糖和6-磷酸葡萄糖不同,1,6-二磷酸果糖专门负责裂解为两个三碳分子,使其成为该途径中的关键点 .

生物活性

D-Fructofuranose 1,6-bisphosphate (F-1,6-BP) is a crucial metabolite in cellular metabolism, particularly in glycolysis and gluconeogenesis. This compound is a phosphorylated sugar that plays significant roles in energy production and metabolic regulation. This article explores its biological activities, mechanisms of action, and implications in health and disease.

This compound is characterized by the presence of phosphate groups at the first and sixth carbon atoms of the fructose molecule. Its chemical formula is , with a molecular weight of approximately 340.1157 g/mol. This unique structure distinguishes it from other hexose phosphates and facilitates its specific biological functions.

Glycolysis

In glycolysis, F-1,6-BP is formed from fructose 6-phosphate through the action of phosphofructokinase (PFK), which utilizes ATP to add a phosphate group . F-1,6-BP serves as an allosteric activator for key glycolytic enzymes, including:

- Phosphofructokinase (PFK) : Enhances glycolytic flux.

- Pyruvate Kinase : Stimulates conversion of phosphoenolpyruvate to pyruvate .

This activation is critical for maintaining energy homeostasis within cells, particularly under conditions of high glucose availability.

Gluconeogenesis

Conversely, during gluconeogenesis, F-1,6-BP is hydrolyzed to fructose 6-phosphate by fructose-1,6-bisphosphatase (FBPase), a key regulatory enzyme . This reaction is pivotal for glucose synthesis from non-carbohydrate precursors. The regulation of FBPase activity by F-1,6-BP exemplifies the intricate balance between glycolysis and gluconeogenesis, preventing futile cycling of metabolites .

Allosteric Regulation

F-1,6-BP exhibits allosteric properties that influence various metabolic pathways. It acts as an allosteric activator of PFK and pyruvate kinase while inhibiting FBPase . The modulation of these enzymes by F-1,6-BP allows for rapid adjustments in metabolic flux based on cellular energy demands.

Cancer Metabolism

Recent studies have highlighted the role of F-1,6-BP in cancer metabolism, particularly its involvement in the Warburg effect—a phenomenon where cancer cells preferentially utilize glycolysis for energy production even in the presence of oxygen .

A study demonstrated that elevated levels of F-1,6-BP activate Ras proteins through guanine nucleotide exchange factors like Sos1. This activation can lead to enhanced cell proliferation and survival under hypoxic conditions typical in tumors .

Neuroprotection

Research has shown that F-1,6-BP can provide neuroprotective effects during hypoxia or ischemia. In one study, pretreatment with F-1,6-BP preserved adenosine triphosphate (ATP) levels and minimized lactate accumulation during hypoxic stress . This protective mechanism suggests potential therapeutic applications for neurodegenerative diseases.

Table: Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Glycolytic Activator | Enhances activity of PFK and pyruvate kinase |

| Gluconeogenic Regulator | Inhibits FBPase to prevent futile cycling |

| Ras Activation | Stimulates oncogenic pathways in cancer cells |

| Neuroprotection | Preserves ATP levels during hypoxia |

常见问题

Basic Research Questions

Q. What enzymatic pathways govern the synthesis and cleavage of F1,6BP in glycolysis?

F1,6BP is synthesized by phosphofructokinase-1 (PFK-1), which phosphorylates fructose 6-phosphate using ATP. It is cleaved by aldolase into dihydroxyacetone phosphate (DHAP) and glyceraldehyde 3-phosphate (G3P). PFK-1 activity is regulated by ATP/AMP levels, with AMP alleviating ATP-driven feedback inhibition. Aldolase operates reversibly, enabling gluconeogenesis .

Q. How can F1,6BP concentrations be accurately quantified in cellular extracts?

Enzymatic assays coupled with spectrophotometry are standard. For example:

- Coupled reaction with aldolase, triose phosphate isomerase, and glycerophosphate dehydrogenase : Measures NADH oxidation at 340 nm. Requires reconstitution of F1,6BP in 30% glycerol or 30 mM buffer to stabilize activity .

- HPLC or LC-MS : Provides higher sensitivity for low-abundance samples but requires derivatization .

Q. What role does F1,6BP play in gluconeogenesis regulation?

F1,6BP is hydrolyzed to fructose 6-phosphate by fructose-1,6-bisphosphatase (FBPase), a rate-limiting step in gluconeogenesis. FBPase is inhibited by AMP and fructose-2,6-bisphosphate (F2,6BP), linking glycolysis and gluconeogenesis regulation .

Q. What storage conditions preserve F1,6BP stability for experiments?

Store lyophilized powder at -20°C. For solutions, use 30% glycerol or 30 mM buffer (pH 7.4–7.6) to prevent hydrolysis. Avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How do structural studies resolve F1,6BP's allosteric regulation of pyruvate kinase (PK)?

X-ray crystallography and deuterium exchange mass spectrometry reveal F1,6BP binding induces conformational changes in PK’s effector loop, shifting it from an inactive "open" to active "closed" state. This stabilizes substrate binding and enhances catalytic efficiency .

Q. How to address contradictions in PFK activation by F1,6BP anomers?

Kinetic assays with synthetic analogues (e.g., 2,5-anhydro-D-glucitol 1,6-bisphosphate for α-anomer vs. β-anomer mimics) show:

- Both anomers reduce PFK’s lag phase (non-specific effect).

- Only α-anomer analogues enhance steady-state activity, indicating anomeric specificity in activation. Use aldolase-coupled systems to eliminate endogenous F1,6BP interference .

Q. What experimental designs study F1,6BP’s role in metabolic flux analysis?

- Isotope tracing : Use -labeled glucose to track F1,6BP dynamics via LC-MS.

- Knockout models : CRISPR-mediated FBPase or PFK-1 deletion in cell lines to dissect pathway dominance under hypoxia vs. normoxia .

Q. How does F2,6BP competitively inhibit F1,6BP-dependent enzymes?

F2,6BP binds FBPase’s active site with higher affinity than F1,6BP, blocking gluconeogenesis. In PFK-1, F2,6BP acts as a potent allosteric activator, creating a "futile cycle" that amplifies glycolytic flux. Surface plasmon resonance (SPR) assays quantify binding affinities .

Q. Contradiction Analysis

Q. Why do studies report conflicting effects of F1,6BP on phosphoglucose isomerase (PGI)?

Early work suggested F1,6BP activates PGI, but later studies found no effect. Discrepancies arise from:

- pH differences : Activity assays at pH 7.2 vs. 7.8 alter enzyme conformation.

- Contaminants : Older preparations may contain trace AMP or ATP, confounding results. Use high-purity F1,6BP and PGI isoforms for validation .

Q. Methodological Considerations

Q. How to optimize F1,6BP-dependent enzyme assays?

- Pre-incubation : Pre-mix PFK with F1,6BP (3–8 µM) to shorten lag phases.

- Cofactors : Include Mg (5–10 mM) for kinase/phosphatase activity.

- Controls : Use aldolase to degrade residual F1,6BP in negative controls .

属性

IUPAC Name |

[(2R,3S,4S,5R)-2,3,4-trihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O12P2/c7-4-3(1-16-19(10,11)12)18-6(9,5(4)8)2-17-20(13,14)15/h3-5,7-9H,1-2H2,(H2,10,11,12)(H2,13,14,15)/t3-,4-,5+,6-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNBGYGVWRKECFJ-ARQDHWQXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)(COP(=O)(O)O)O)O)O)OP(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@](O1)(COP(=O)(O)O)O)O)O)OP(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O12P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

488-69-7 (Parent) | |

| Record name | d-Fructose, 1,6-bis(dihydrogen phosphate), calcium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034378773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0048347 | |

| Record name | D-Fructose-1,6-diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Fructose 1,6-bisphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001058 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

94 mg/mL | |

| Record name | Fructose 1,6-bisphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001058 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

34693-15-7, 34378-77-3, 488-69-7 | |

| Record name | β-D-Fructose 1,6-diphosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34693-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | d-Fructose, 1,6-bis(dihydrogen phosphate), calcium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034378773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Fructose, 1,6-bis(dihydrogen phosphate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Fructose-1,6-diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-fructose 1,6-bis(dihydrogen phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.985 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fructose 1,6-bisphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001058 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。